tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
CAS No.: 473838-71-0
Cat. No.: VC11724317
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473838-71-0 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |
| Standard InChI Key | UPXRTDGIBOVLGV-SECBINFHSA-N |
| Isomeric SMILES | CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C |
| SMILES | CC1(CNCCC1NC(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate belongs to the class of N-protected piperidine derivatives. Its IUPAC name, tert-butyl (R)-(3,3-dimethylpiperidin-4-yl)carbamate, reflects the stereochemistry at the 4-position of the piperidine ring, which is critical for its biological activity . The molecular formula C₁₂H₂₄N₂O₂ and a calculated exact mass of 228.33 g/mol align with experimental data from vendors and databases .
Key Structural Attributes:
-
Stereochemistry: The (4R) configuration distinguishes it from its (4S) enantiomer (CAS 473838-73-2), which exhibits distinct physicochemical and pharmacological profiles .
-
Functional Groups: The tert-butyl carbamate group (-OC(=O)NHR) serves as a protective moiety for the amine, enhancing stability during synthetic processes .
-
Piperidine Ring Substitution: The 3,3-dimethyl substituents introduce steric hindrance, influencing conformational flexibility and receptor binding .
| Property | Value | Source |
|---|---|---|
| CAS Number | 473838-71-0 | |
| Molecular Formula | C₁₂H₂₄N₂O₂ | |
| Molecular Weight | 228.33 g/mol | |
| Purity (Commercial) | >99% | |
| SMILES Notation | CC(C)(C)OC(=O)NC1CCNCC1(C)C |
Synthesis and Manufacturing
The synthesis of tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate typically involves multi-step protocols emphasizing stereocontrol. A representative method, adapted from analogous piperidine carbamate syntheses, includes:
Step 1: Preparation of the Piperidine Intermediate
Lithium diisopropylamide (LDA)-mediated deprotonation of tert-butyl carbamate in tetrahydrofuran (THF) at -5°C to 20°C, followed by nucleophilic attack on a brominated ketone precursor . This step establishes the piperidine skeleton.
Step 2: Stereoselective Functionalization
Chiral resolution or asymmetric catalysis introduces the (4R) configuration. For instance, enzymatic kinetic resolution or use of chiral auxiliaries ensures enantiomeric excess .
Step 3: Carbamate Protection
Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields the final product, which is purified via crystallization or chromatography .
Example Synthesis (Adapted from ):
-
Dissolve tert-butyl carbamate (225 g, 1.1 eq) in THF (500 mL) at -5°C.
-
Add LDA (960 mL, 2 M, 1.1 eq) dropwise, stir for 0.5 h.
-
Introduce 3,3-dimethylpiperidin-4-yl bromide (1.0 eq) in THF, react for 2 h.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.
-
Crystallize from isopropyl ether to obtain the product (83% yield, 99.1% purity).
Physicochemical Properties
While experimental data for this specific enantiomer remain limited, extrapolations from related compounds suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DMF) and low solubility in water .
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the carbamate group .
-
Thermal Properties: Decomposition above 200°C, consistent with tert-butyl carbamates .
Pharmacological Significance
Opioid Receptor Antagonism
Structural analogs of this compound, such as N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, exhibit potent opioid receptor antagonism . The 3,3-dimethyl groups and (4R) configuration enhance μ-opioid receptor binding (Kₑ = 0.88–8.47 nM) .
-
Removal of the 4-methyl group reduces antagonistic potency by 47–507-fold.
-
The (4R) enantiomer shows higher μ-receptor selectivity compared to (4S).
Industrial and Research Applications
Pharmaceutical Intermediate
-
Drug Development: Serves as a precursor to opioid antagonists and analgesics .
-
Protecting Group Strategy: The Boc group facilitates amine protection in peptide synthesis .
Asymmetric Catalysis
Chiral piperidine derivatives are employed in organocatalytic reactions, leveraging their rigid conformation for enantioselectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume